N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-14(23)19-18(15-8-4-2-5-9-15)22-20(27-19)21-17(24)12-13-28(25,26)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCHVMOORIXZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonylation: The acetylated thiazole is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to introduce the benzenesulfonyl group.
Amidation: Finally, the compound is subjected to amidation with 3-aminopropanoic acid to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide typically involves multi-step organic reactions. The thiazole ring serves as a crucial structural component, contributing to the compound's biological activity. Various methods have been employed to synthesize thiazole derivatives, which often involve the reaction of thioketones with amines or acylation reactions using acetic anhydride or similar reagents .
Table 1: Synthesis Pathways
| Step | Reaction Type | Reactants | Conditions |
|---|---|---|---|
| 1 | Acetylation | 5-acetylthiazole + acetic anhydride | Reflux |
| 2 | Sulfonamide Formation | Thiazole derivative + benzenesulfonyl chloride | Room temperature |
| 3 | Final Coupling | Acetylated thiazole + amine derivative | Reflux in suitable solvent |
This compound exhibits a range of biological activities:
Antimicrobial Properties
Research indicates that thiazole derivatives can exhibit significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Anticancer Activity
Studies have demonstrated that thiazole-containing compounds possess anticancer properties. This compound has shown cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent .
| Activity Type | Test Organisms/Cell Lines | Results |
|---|---|---|
| Antimicrobial | E. coli, Staphylococcus aureus | Inhibition of growth |
| Anticancer | HeLa, MCF7 | Cytotoxicity observed |
| Anti-inflammatory | RAW264.7 macrophages | Reduced cytokine production |
Case Studies and Research Findings
Several case studies highlight the applications of this compound in research:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability compared to control groups.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in apoptosis and cell cycle arrest. Flow cytometry analysis confirmed these findings by showing an increase in sub-G1 phase cells indicative of apoptosis .
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., nitro in 8h) increase melting points compared to electron-donating groups (e.g., methyl in 8d) .
- Sulfur Linkages : Sulfonyl groups (target compound) may enhance metabolic stability compared to sulfanyl or thioether linkages (e.g., 8a–h, P10) .
Spectroscopic Confirmation :
Implications for the Target Compound :
- The benzenesulfonyl group may improve solubility or target affinity compared to oxadiazole-sulfanyl analogs.
Comparison with Broader Structural Classes
- Sulfonamide vs. Sulfanyl Propanamides : Sulfonamides (target compound) generally exhibit higher chemical stability than sulfanyl derivatives (e.g., 8a–h) due to stronger S=O bonds .
- Thiazole vs. Benzothiazole Derivatives : Compounds like N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide () show expanded aromatic systems, which may alter pharmacokinetic profiles compared to the target compound’s simpler thiazole core .
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, an acetyl group, and a benzenesulfonamide moiety. Its chemical structure can be represented as follows:
This structural configuration is believed to contribute to its biological efficacy.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes the findings related to its antimicrobial activity:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at MIC 15.625–62.5 μM | |
| Escherichia coli | Moderate activity observed | |
| Candida albicans | Antifungal potential (MIC 62.5 μg/mL) |
The compound exhibits significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies indicate that it may induce apoptosis in cancer cells:
- Mechanism of Action : The compound has been shown to activate apoptotic pathways, leading to increased levels of cleaved PARP and decreased expression of Bcl-2 in treated cells, indicating a pro-apoptotic effect.
- Cell Lines Tested : MCF7 (breast cancer) and MCF7/HT2 cells were used to assess the anticancer effects, demonstrating significant cytotoxicity at certain concentrations.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various microbial strains. The study found that:
- The compound effectively inhibited growth in resistant strains of Staphylococcus aureus.
- It demonstrated lower toxicity levels compared to conventional antibiotics, suggesting its potential use in clinical settings.
Study 2: Anticancer Properties
A recent study focused on the effects of this compound on cancer cell lines revealed:
- Significant inhibition of cell proliferation was observed at concentrations above 10 µM.
- The induction of apoptosis was confirmed through flow cytometry analysis, indicating that the compound triggers programmed cell death in malignant cells.
Q & A
Q. Methodological Framework :
- 1H/13C-NMR : Assign chemical shifts to confirm substituents (e.g., acetyl δ ~2.5 ppm, thiazole protons δ 7.0–8.5 ppm ).
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetyl, S=O stretch at ~1350 cm⁻¹ ).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S content (±0.4% deviation ).
Advanced: How can computational modeling elucidate this compound’s interaction with biological targets?
Q. Recommended Workflow :
- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., alkaline phosphatase ).
- Electrostatic Potential (ESP) Analysis : Apply Multiwfn to map charge distribution and identify nucleophilic/electrophilic regions.
- MD Simulations : Assess stability of ligand-target complexes (e.g., GROMACS for 100 ns trajectories).
Key Insight : The benzenesulfonyl group may engage in π-π stacking with aromatic residues, while the acetyl-thiazole moiety participates in hydrogen bonding .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Q. Troubleshooting Strategies :
- Purity Verification : Re-analyze via HPLC (≥95% purity threshold) to rule out impurities .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for pH/temperature .
- Structural Analog Comparison : Test derivatives (e.g., replacing phenyl with 4-methoxyphenyl) to isolate activity contributors .
Advanced: What strategies optimize the compound’s in vitro bioactivity for therapeutic applications?
Q. Structure-Activity Relationship (SAR) Approaches :
- Substituent Modulation : Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition .
- Propanamide Chain Length : Shorten to 2-carbon analogs to improve membrane permeability .
- Sulfonyl Group Variation : Test substituted benzenesulfonyl groups (e.g., 4-fluoro) to optimize target affinity .
Stability: How do pH and temperature affect the compound’s stability during storage and handling?
Q. Experimental Protocol :
- pH Stability : Incubate in buffers (pH 2–10) for 24h; monitor degradation via TLC. Acidic conditions (pH <4) may hydrolyze the propanamide bond .
- Thermal Stability : Store at –20°C in anhydrous DMSO; avoid >40°C to prevent thiazole ring decomposition .
Comparative Analysis: How does this compound compare to structurally related analogs in terms of biological activity?
Q. Key Comparisons :
| Analog | Modification | Activity Trend | Reference |
|---|---|---|---|
| N-(5-methyl-thiazol-2-yl) | Methyl substitution at C5 | Reduced cytotoxicity (IC₅₀ >100 μM vs. 50 μM for target) | |
| 3-(4-fluorobenzenesulfonyl) | Fluorine substitution | Enhanced kinase inhibition (ΔIC₅₀ = –30%) | |
| N-(4-methoxybenzyl) | Methoxybenzyl group | Improved solubility but lower target affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
